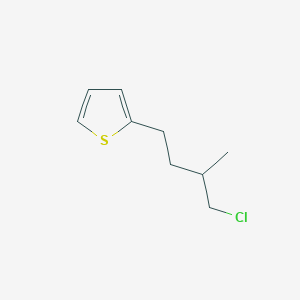
2-(4-Chloro-3-methylbutyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-methylbutyl)thiophene is a chemical compound with the molecular formula C₉H₁₃ClS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. Thiophene itself is a five-membered heterocyclic compound containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylbutyl)thiophene can be achieved through various methods, including the condensation of thiophene with appropriate alkyl halides. One common method involves the reaction of thiophene with 4-chloro-3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Chloro-3-methylbutyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(4-Chloro-3-methylbutyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with therapeutic potential.
Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-methylbutyl)thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound, known for its aromatic properties and use in organic synthesis.
2-Methylthiophene: A simple derivative with a methyl group at the 2-position, used in similar applications.
2-Chlorothiophene: Another derivative with a chlorine atom at the 2-position, known for its reactivity in substitution reactions.
Uniqueness: 2-(4-Chloro-3-methylbutyl)thiophene is unique due to the presence of both a chloro and a methylbutyl group, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H13ClS |
|---|---|
Poids moléculaire |
188.72 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylbutyl)thiophene |
InChI |
InChI=1S/C9H13ClS/c1-8(7-10)4-5-9-3-2-6-11-9/h2-3,6,8H,4-5,7H2,1H3 |
Clé InChI |
GBTZIAZIMIYILH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CS1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


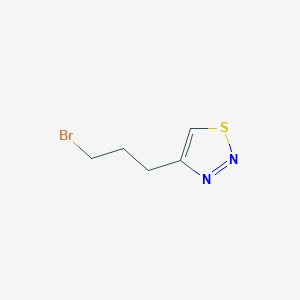
![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
![4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide](/img/structure/B13199790.png)
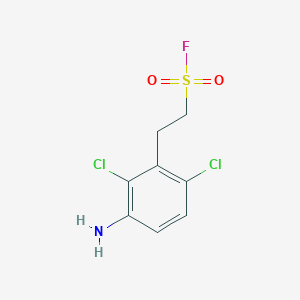
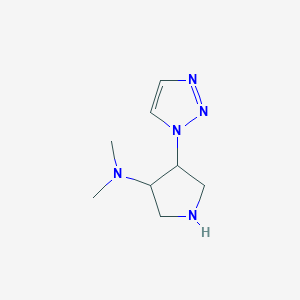
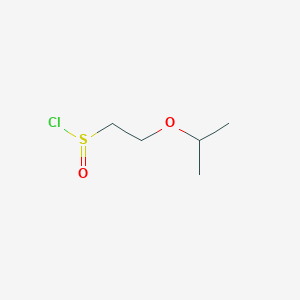
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid](/img/structure/B13199803.png)
![2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199811.png)
![2-[3-(2-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13199818.png)
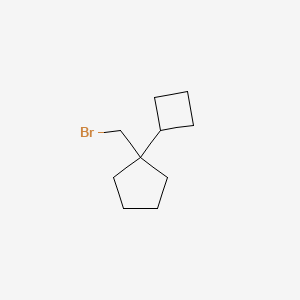
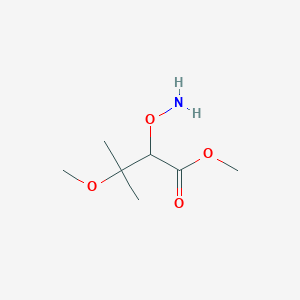
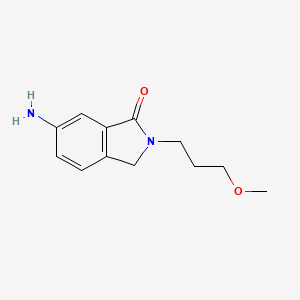
![2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13199839.png)

